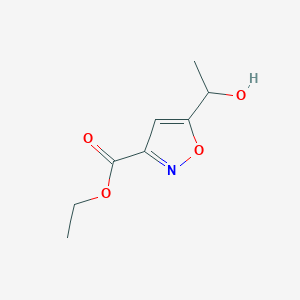
Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate
Übersicht
Beschreibung
The compound “Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate” is an ester derived from a 1,2-oxazole ring. The 1,2-oxazole ring is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the ethyl and hydroxyethyl groups may influence the compound’s physical and chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be influenced by the 1,2-oxazole ring and the attached ethyl and hydroxyethyl groups. The 1,2-oxazole ring is aromatic and planar, which could contribute to the compound’s stability .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the 1,2-oxazole ring and the attached groups. The oxazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. For instance, Horton et al. (1997) explored the synthesis of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, noting the lack of hydrogen bonding between molecules in the asymmetric unit and detailing the conformational differences due to rotation around the methylene C atom linking the triazole ring to the sugar component. This study provides insights into the molecular structure and interactions, highlighting the compound's potential for further chemical modification and application in various fields, including pharmaceuticals and materials science (Horton et al., 1997).
Synthesis of Novel Compounds
Further research has explored the synthesis of novel compounds utilizing ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives as intermediates. For example, Jiang et al. (1998) developed an optimal coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, designed for solid-phase peptide synthesis using Fmoc chemistry. This reagent, featuring high coupling efficiency and the ability to allow real-time monitoring of each coupling cycle without absorbing at 302nm, demonstrates the versatility of ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives in synthesizing complex molecules, including peptides and potentially other biologically active compounds (Jiang et al., 1998).
Chemical Modifications and Applications
Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives have also been modified chemically to produce compounds with potential therapeutic applications. Desai et al. (2019) reported on the modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative with significance in the antimicrobial domain. Their study synthesized various derivatives and evaluated their antimicrobial activities, indicating the compound's foundational role in developing new antimicrobial agents. This research underscores the broader applications of ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives in pharmaceutical development and the potential for discovering new treatments for microbial infections (Desai et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAQNLVRCXORQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

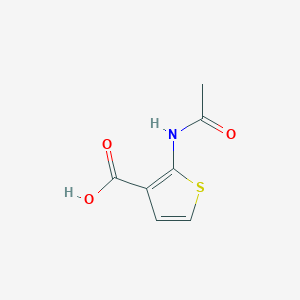
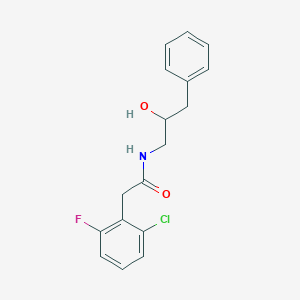
![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)
![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)
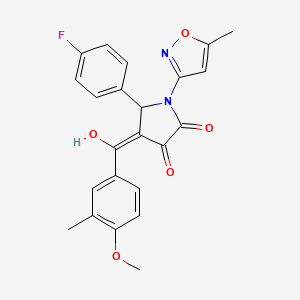
![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)
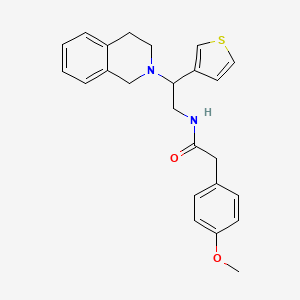
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)
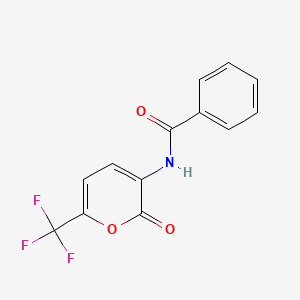
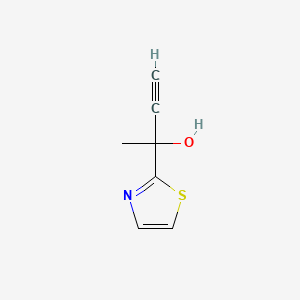
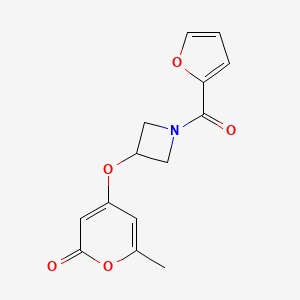
![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B2969435.png)